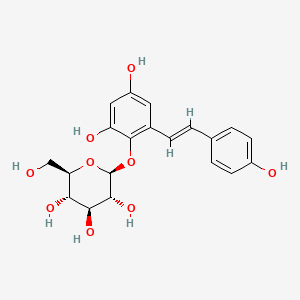

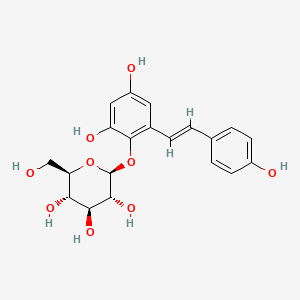

2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYVHSBYKLLDJC-DSNJPTTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242061 | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82373-94-2, 55327-45-2 | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82373-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055327452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,4'-Tetrahydroxystilbene-2-o-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82373-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QRI6OKJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside: From Natural Sources to Pharmacological Insights

This technical guide provides a comprehensive overview of 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (THSG), a significant bioactive polyphenol. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the natural origins, extraction methodologies, analytical characterization, and the extensive pharmacological activities of THSG. The content is structured to offer not just procedural steps but also the scientific rationale behind these methods, ensuring a deep and applicable understanding of this promising natural compound.

Introduction to this compound (THSG)

This compound (THSG), with the chemical formula C₂₀H₂₂O₉, is a water-soluble stilbenoid and a glycosylated derivative of resveratrol. It is recognized as the principal bioactive constituent of the traditional Chinese medicinal plant Polygonum multiflorum Thunb., where it serves as a key marker for quality control. This compound has garnered considerable scientific interest due to its potent antioxidant properties, which are even stronger than those of resveratrol in some assays, and its wide range of therapeutic potentials. Modern pharmacological studies have substantiated its use in addressing a variety of health concerns, including neurodegenerative diseases, cardiovascular disorders, and age-related conditions.

Primary Natural Source: Polygonum multiflorum Thunb.

The exclusive and most abundant natural source of THSG is the root of Polygonum multiflorum Thunb. (family Polygonaceae), also known as Fallopia multiflora, He-shou-wu, or Fo-ti. This perennial vine is native to China and is widely cultivated for its medicinal properties. The concentration of THSG can vary depending on the plant's age, growing conditions, and the specific part of the root, with the highest levels generally found in three-year-old plants harvested in late autumn.

Table 1: Content of this compound in Polygonum multiflorum

| Plant Part/Age | THSG Content (% of dry weight) | Reference |

| 1-2 year old root | Accumulating | |

| 3 year old root | Highest concentration | |

| Harvested in November | Higher concentration |

Extraction and Purification from Polygonum multiflorum

The isolation of high-purity THSG from its natural matrix is a critical step for both research and potential commercial applications. The process typically involves an initial solvent extraction followed by multi-step purification.

Extraction Workflow

The choice of solvent and extraction method is pivotal for maximizing the yield of THSG while minimizing the co-extraction of impurities. Ethanol and methanol are commonly employed solvents due to their efficiency in solubilizing stilbene glycosides.

Caption: General workflow for the initial extraction of THSG.

Detailed Extraction and Purification Protocol

This protocol integrates common laboratory practices for the efficient isolation of THSG.

Step 1: Solvent Extraction

-

Preparation: Air-dry the roots of Polygonum multiflorum and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material in 70-80% ethanol at a 1:10 solid-to-liquid ratio. Perform the extraction at room temperature with continuous stirring for 24 hours, or under reflux for 2-3 hours to expedite the process. Repeat the extraction process twice to ensure a comprehensive recovery of THSG.

-

Filtration and Concentration: Combine the ethanolic extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a viscous crude extract.

Step 2: Purification using Macroporous Resin Chromatography The crude extract contains a complex mixture of compounds. Macroporous resin chromatography is an effective technique for the initial purification and enrichment of THSG.

-

Resin Selection and Preparation: S-8 macroporous resin has been shown to be effective for THSG purification. Pre-treat the resin by washing sequentially with ethanol and deionized water until the effluent is clear.

-

Loading: Dissolve the crude extract in deionized water to a concentration of approximately 0.2 g/mL and adjust the pH to 7-8. Load the solution onto the prepared S-8 resin column at a flow rate of 1.5 mL/min.

-

Washing: Wash the column with several bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

-

Elution: Elute the column with 50% ethanol at a flow rate of 1.5 mL/min to recover the adsorbed THSG. Collect the eluate and concentrate it under reduced pressure.

Step 3: Final Purification by Column Chromatography For obtaining high-purity THSG suitable for pharmacological studies, a final purification step using silica gel or C18 reversed-phase column chromatography is often necessary.

-

Stationary Phase: Pack a glass column with silica gel or C18 silica gel.

-

Mobile Phase: A gradient elution system is typically employed. For C18 columns, a mobile phase gradient of methanol-water or acetonitrile-water is common.

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of THSG using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Combine the fractions containing pure THSG and evaporate the solvent to yield the final product.

Analytical Characterization and Quantification

Accurate and precise analytical methods are essential for the identification and quantification of THSG in plant extracts and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of THSG.

Table 2: Exemplary HPLC Parameters for THSG Quantification

| Parameter | Condition | Reference |

| Column | C18 (e.g., LiChrospher 100 RP-18e, 4 mm x 250 mm, 5 µm) | |

| Mobile Phase | Acetonitrile - 0.05% Trifluoroacetic Acid (TFA) in water (17:83, v/v) | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 40°C | |

| Detection Wavelength | 320 nm | |

| Injection Volume | 10-20 µL |

Advanced Analytical Techniques: UPLC-Q-Exactive-Orbitrap MS

For the comprehensive analysis of THSG and its metabolites in biological matrices, more advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Exactive-Orbitrap Mass Spectrometry (UPLC-Q-Exactive-Orbitrap MS) are employed. This powerful combination allows for the sensitive detection and accurate identification of a wide range of related compounds. This is particularly crucial in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of THSG.

Biosynthesis of this compound

The biosynthesis of THSG in Polygonum multiflorum follows the general phenylpropanoid pathway, leading to the formation of the stilbene backbone, which is then glycosylated.

Caption: Putative biosynthetic pathway of THSG in Polygonum multiflorum.

The pathway begins with L-phenylalanine and through a series of enzymatic reactions, produces p-Coumaroyl-CoA. Stilbene synthase then catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, resveratrol. Subsequent hydroxylation and glycosylation steps, catalyzed by specific enzymes like UDP-glycosyltransferases, lead to the formation of THSG.

Pharmacological Activities and Mechanisms of Action

THSG exhibits a broad spectrum of pharmacological effects, making it a compound of significant interest for drug development. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways.

Key Pharmacological Activities:

-

Anti-inflammatory: THSG has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect is partly mediated through the suppression of the NF-κB signaling pathway.

-

Antioxidant: It possesses potent free radical scavenging activity and can enhance the expression of endogenous antioxidant enzymes.

-

Neuroprotective: THSG has demonstrated protective effects against neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

-

Cardiovascular Protection: It contributes to cardiovascular health by improving endothelial function and reducing oxidative stress.

-

Anti-aging: THSG is widely studied for its anti-aging properties, which are linked to its antioxidant and anti-inflammatory effects, as well as its influence on pathways like SIRT1.

Signaling Pathways Modulated by THSG

The pleiotropic effects of THSG are a result of its interaction with a complex network of intracellular signaling pathways.

Caption: Key signaling pathways modulated by THSG.

By targeting these fundamental cellular pathways, THSG can exert its diverse and beneficial pharmacological effects. For instance, its activation of the SIRT1 pathway is a key mechanism underlying its anti-aging and metabolic benefits. Its inhibition of the NF-κB pathway is central to its anti-inflammatory properties. Furthermore, its modulation of the PI3K/Akt pathway contributes to its pro-survival and anti-apoptotic effects in various cell types.

Conclusion and Future Directions

This compound stands out as a natural compound with immense therapeutic potential. Its well-defined natural source, Polygonum multiflorum, coupled with established methods for its extraction and analysis, provides a solid foundation for further research and development. The multifaceted pharmacological activities of THSG, underpinned by its ability to modulate key signaling pathways, make it a compelling candidate for the development of novel therapeutics for a range of chronic and age-related diseases. Future research should focus on optimizing extraction and purification processes for large-scale production, conducting comprehensive preclinical and clinical trials to validate its efficacy and safety in humans, and further elucidating its complex mechanisms of action to uncover new therapeutic applications.

References

-

Wang, M., Dai, W., Gong, G., Fu, H., Ma, Y., Liu, X., Zhou, F., & Li, Z. (2022). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside. Frontiers in Pharmacology, 12, 791438. [Link]

- Chen, Y., Chen, S., Zhang, S., Liu, Y., Li, X., & Xiong, C. (2022). A Systematic Strategy for the Characterization of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside Metabolites In

The Multifaceted Biological Activity of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG): A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Natural Stilbenoid

2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a prominent water-soluble stilbenoid isolated from the traditional Chinese medicinal plant Polygonum multiflorum Thunb. (He Shou Wu), has garnered significant attention within the scientific community.[1][2][3][4] Its structural similarity to resveratrol hints at its vast therapeutic potential, which has been substantiated by a growing body of preclinical evidence.[2] This technical guide provides an in-depth exploration of the diverse biological activities of THSG, offering researchers and drug development professionals a comprehensive overview of its mechanisms of action, supported by experimental data and detailed protocols. The multifaceted nature of THSG, encompassing neuroprotective, cardioprotective, anti-inflammatory, antioxidant, anti-aging, and anti-fibrotic properties, positions it as a compelling candidate for further investigation and development.[3][4][5]

Neuroprotective Effects: A Shield Against Neurodegeneration

THSG exhibits potent neuroprotective activities, making it a promising agent for combating neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2][6] Its neuroprotective mechanisms are multifaceted, primarily revolving around the attenuation of neuroinflammation, mitigation of oxidative stress, and enhancement of neuronal survival signaling pathways.

Mechanisms of Neuroprotection

THSG has been shown to protect dopaminergic neurons from degradation and improve cognitive function in various preclinical models.[2][7] In models of Alzheimer's disease, THSG improves cognitive impairment and reverses the increase in α-synuclein expression.[2] Furthermore, it has demonstrated the ability to protect dopaminergic neurons in animal models of Parkinson's disease.[2][7] A key mechanism underlying these effects is the activation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[3][4] By activating this pathway, THSG helps to maintain neuronal integrity and function in the face of neurotoxic insults. Additionally, THSG has been found to inhibit microglia activation and the subsequent release of pro-inflammatory factors, further contributing to its neuroprotective effects.[7] In traumatic brain injury models, THSG has been shown to reduce neuronal apoptosis and promote neurogenesis.[8]

Caption: PI3K/Akt signaling pathway activated by THSG to promote neuronal survival.

Quantitative Data Summary for Neuroprotective Effects

| Parameter | Model System | Effective Concentration/Dose | Observed Effect | Reference |

| Cognitive Improvement | β-amyloid-induced dementia mice | Oral administration | Improved learning and memory in Morris water maze tests. | [2] |

| Dopaminergic Neuron Protection | MPTP-treated mouse model of Parkinson's disease | Not specified | Protected dopaminergic neurons from degradation. | [2] |

| Neurogenesis | Traumatic Brain Injury Mouse Model | 60 mg/kg/day | Increased number of immature neurons in the hippocampus. | [8] |

Experimental Protocol: Assessment of Neuroprotection in vitro (Neuronal Cell Viability Assay)

This protocol outlines a method to assess the neuroprotective effects of THSG against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

-

Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of THSG (e.g., 1, 10, 50 µM) for 24 hours.

-

Induction of Oxidative Stress: Following pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) at a pre-determined optimal concentration for a specified duration (e.g., 24 hours).

-

Cell Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Cardioprotective Effects: Guarding the Cardiovascular System

THSG demonstrates significant cardioprotective properties, addressing key pathological processes in cardiovascular diseases, including atherosclerosis, vascular remodeling, and cardiac-cerebral ischemia.[1][2]

Mechanisms of Cardioprotection

THSG's cardioprotective effects are attributed to its ability to improve lipid metabolism, enhance endothelial function, and inhibit vascular smooth muscle cell proliferation and migration.[1][2] It has been shown to inhibit vascular remodeling and fibrosis.[2] A critical mechanism is the activation of the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) signaling pathway.[3][4] Activation of eNOS leads to the production of NO, a potent vasodilator with anti-inflammatory and anti-platelet aggregation properties. By promoting NO bioavailability, THSG helps to maintain vascular homeostasis and protect against endothelial dysfunction, a key initiating event in atherosclerosis.

Caption: Nrf2/ARE signaling pathway for antioxidant effects of THSG.

Quantitative Data Summary for Anti-inflammatory and Antioxidant Effects

| Parameter | Model System | THSG Concentration | Observed Effect | Reference |

| Pro-inflammatory Cytokine Reduction | CFA-induced chronic inflammatory pain in mice | 50, 100, and 200 mg/kg | Dose-dependent reduction in TNF-α, IL-1β, and IL-6 levels. | [9] |

| NO and PGE2 Production Inhibition | LPS-stimulated RAW 264.7 cells | Not specified | Inhibited the production of NO and PGE2. | [10] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophage Assay)

This protocol details a method to evaluate the anti-inflammatory effects of THSG on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. [11][12][13][14][15]

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed 1-2 x 10^5 cells/well in a 96-well plate and incubate overnight. [11]3. Treatment: Pre-treat the cells with various concentrations of THSG for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measurement of Nitric Oxide (Griess Assay): Collect the supernatant and measure nitrite levels as an indicator of NO production using the Griess reagent system. [13]6. Measurement of Pro-inflammatory Cytokines (ELISA): Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant. [13][14]7. Data Analysis: Compare the levels of inflammatory mediators in THSG-treated cells to those in LPS-stimulated control cells.

Anti-aging and Anti-fibrotic Effects: Turning Back the Clock on Cellular Decline

THSG has emerged as a promising agent in the fields of anti-aging and anti-fibrosis, targeting fundamental processes of cellular senescence and tissue scarring. [5][16][17]

Mechanisms of Anti-aging and Anti-fibrotic Action

The anti-aging effects of THSG are linked to its ability to activate Sirtuin 1 (SIRT1), a key regulator of longevity and cellular health. [3][4]SIRT1 activation is associated with various beneficial effects, including improved metabolic function, enhanced stress resistance, and reduced inflammation. In terms of its anti-fibrotic properties, THSG has been shown to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central mediator of fibrosis. [3][4]By inhibiting this pathway, THSG can reduce the excessive deposition of extracellular matrix proteins that characterize fibrotic conditions.

Caption: SIRT1 signaling pathway activation by THSG for anti-aging effects.

Quantitative Data Summary for Anti-aging and Anti-fibrotic Effects

| Parameter | Model System | THSG Concentration | Observed Effect | Reference |

| Anti-fibrotic Activity | TGF-β1-stimulated MRC-5 human lung fibroblast cells | 50 and 100 µg/ml | Reduced protein expression of fibrotic markers. | [18] |

Experimental Protocol: Assessment of Anti-fibrotic Activity in vitro (TGF-β1-induced Fibroblast-to-Myofibroblast Differentiation)

This protocol outlines a method to assess the anti-fibrotic potential of THSG by examining its effect on the differentiation of fibroblasts into myofibroblasts.

-

Cell Culture: Culture a suitable fibroblast cell line (e.g., NIH/3T3 or primary human lung fibroblasts) in DMEM with 10% FBS.

-

Cell Seeding: Seed fibroblasts in a 6-well plate and allow them to reach near confluence.

-

Treatment: Pre-treat the cells with different concentrations of THSG for 24 hours.

-

Induction of Differentiation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce myofibroblast differentiation.

-

Western Blot Analysis:

-

Lyse the cells and perform SDS-PAGE and Western blotting to analyze the expression levels of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells on coverslips.

-

Incubate with a primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.

-

Visualize the cells using a fluorescence microscope to observe changes in α-SMA expression and cellular morphology.

-

-

Data Analysis: Quantify the changes in α-SMA expression to determine the inhibitory effect of THSG on myofibroblast differentiation.

Conclusion and Future Directions

2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) presents a remarkable spectrum of biological activities with significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in neurodegeneration, cardiovascular disease, inflammation, oxidative stress, aging, and fibrosis underscores its promise as a multi-target drug candidate. The experimental protocols and data summaries provided in this guide offer a solid foundation for researchers to further explore the mechanisms of action and efficacy of THSG. Future research should focus on well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits for a range of human diseases. [6][19]

References

-

[No Author]. (n.d.). Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O- β -D-Glucoside in Antiaging and Antiaging-Related Disease Treatments. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments. NIH. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis and Assay of SIRT1-Activating Compounds. NIH. Retrieved from [Link]

-

[No Author]. (n.d.). Detection of NRF2 nuclear translocation by immunofluorescence. Bio-protocol. Retrieved from [Link]

-

[No Author]. (n.d.). Review of clinical studies of Polygonum multiflorum Thunb. and its isolated bioactive compounds. NIH. Retrieved from [Link]

-

[No Author]. (n.d.). Tetrahydroxystilbene glucoside relieves the chronic inflammatory pain by inhibiting neuronal apoptosis, microglia activation, and GluN2B overexpression in anterior cingulate cortex. PubMed Central. Retrieved from [Link]

-

[No Author]. (n.d.). Anti-inflammatory effects of trans -2,3,5,4′-tetrahydroxystilbene 2- O - β -glucopyranoside (THSG) from Polygonum multiflorum (PM) and hypoglycemic effect of cis -THSG enriched PM extract. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Effect of THSG on protein expression levels of fibronectin, α-SMA, and.... ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside. Frontiers. Retrieved from [Link]

-

[No Author]. (n.d.). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside. PubMed Central. Retrieved from [Link]

-

[No Author]. (n.d.). SIRT1 Deacetylase Activity Assay. Bio-protocol. Retrieved from [Link]

-

[No Author]. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) from Polygonum multiflorum Thunb.: A Systematic Review on Anti-Aging. MDPI. Retrieved from [Link]

-

[No Author]. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Retrieved from [Link]

-

[No Author]. (2022, March 21). 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology. PubMed. Retrieved from [Link]

-

[No Author]. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. Retrieved from [Link]

-

[No Author]. (n.d.). Antifibrotic TSG-6 Expression Is Synergistically Increased in Both Cells during Coculture of Mesenchymal Stem Cells and Macrophages via the JAK/STAT Signaling Pathway. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). The signal transduction pathways regulated by THSG in the antiaging and.... ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Immunofluorescence assays of nuclear localization of Nrf2 protein using.... ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

[No Author]. (n.d.). Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue. NIH. Retrieved from [Link]

-

[No Author]. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI. Retrieved from [Link]

-

[No Author]. (2022, October 28). Antifibrotic TSG-6 Expression Is Synergistically Increased in Both Cells during Coculture of Mesenchymal Stem Cells and Macrophages via the JAK/STAT Signaling Pathway. PubMed. Retrieved from [Link]

-

[No Author]. (2025, July 1). Preclinical Evidence and Underlying Mechanisms of Polygonum multiflorum and Its Chemical Constituents Against Cognitive Impairments and Alzheimer's Disease. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Immunofluorescence analysis of Nrf2 nuclear translocation (n=6 in each.... ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Immunofluorescence analysis of PCN-mediated NRF2 nuclear translocation..... ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Retrieved from [Link]

-

[No Author]. (n.d.). Polygonum multiflorum Thunb.: A Review on Chemical Analysis, Processing Mechanism, Quality Evaluation, and Hepatotoxicity. NIH. Retrieved from [Link]

-

[No Author]. (2018, January 14). Tetrahydroxystilbene Glucoside Produces Neuroprotection against 6-OHDA-Induced Dopamine Neurotoxicity. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. NIH. Retrieved from [Link]

-

[No Author]. (n.d.). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Retrieved from [Link]

-

[No Author]. (n.d.). Review of clinical studies of Polygonum multiflorum Thunb. and its isolated bioactive compounds. Scilit. Retrieved from [Link]

-

[No Author]. (2023, August 15). Tetrahydroxy stilbene glycoside ameliorates neuroinflammation for Alzheimer's disease via cGAS-STING. PubMed. Retrieved from [Link]

-

[No Author]. (2025, December 20). Investigating the enhancing effects of traditional processing on the pharmacological and electrochemical functions of Polygonum multiflorum using THSG as a key marker. Preprints.org. Retrieved from [Link]

-

[No Author]. (n.d.). Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model. PubMed. Retrieved from [Link]

-

[No Author]. (2024, October 8). 'Lesser-Known' Marijuana Components Like CBG And THCV Are 'Promising' Treatments For Parkinson's And Alzheimer's, Study Shows. Marijuana Moment. Retrieved from [Link]

-

[No Author]. (2022, February 17). anti-fibrosis drug testing. Evercyte. Retrieved from [Link]

-

[No Author]. (n.d.). Gene Therapy Strategy for Alzheimer's and Parkinson's Diseases Aimed at Preventing the Formation of Neurotoxic Oligomers in SH-SY5Y Cells. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside [frontiersin.org]

- 4. A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Review of clinical studies of Polygonum multiflorum Thunb. and its isolated bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydroxystilbene Glucoside Produces Neuroprotection against 6-OHDA-Induced Dopamine Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroxystilbene glucoside relieves the chronic inflammatory pain by inhibiting neuronal apoptosis, microglia activation, and GluN2B overexpression in anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antifibrotic TSG-6 Expression Is Synergistically Increased in Both Cells during Coculture of Mesenchymal Stem Cells and Macrophages via the JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

An In-depth Technical Guide to 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside in Polygonum multiflorum

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (THSG), the principal bioactive constituent of the traditional medicinal plant Polygonum multiflorum. This document delves into the biosynthesis, chemical properties, extraction, and quantification of THSG, with a significant focus on its multifaceted pharmacological activities and the underlying molecular mechanisms.

Introduction: The Significance of Polygonum multiflorum and its Primary Bioactive Compound

Polygonum multiflorum Thunb., also known as He-shou-wu, has a long-standing history in traditional Chinese medicine, where it is revered for its reputed anti-aging and health-promoting properties. Traditionally, it has been used to nourish the liver and kidney, blacken hair, and fortify bones. Modern scientific inquiry has identified this compound (THSG) as the most abundant and unique water-soluble active ingredient in this plant. This stilbenoid is a key quality marker for P. multiflorum in the Chinese Pharmacopoeia. The extensive pharmacological activities of THSG are the primary drivers behind the therapeutic effects attributed to the plant.

Physicochemical Properties of this compound

THSG is a polyhydroxy stilbene compound, structurally similar to resveratrol. It presents as a white to brown amorphous powder and is soluble in water, ethanol, and methanol.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₉ | |

| Molecular Weight | 406.38 g/mol | |

| CAS Number | 82373-94-2 | |

| Density | 1.593 g/cm³ | |

| Storage Temperature | -20°C |

Biosynthesis of THSG in Polygonum multiflorum

The biosynthesis of stilbenes in plants occurs via the phenylpropanoid pathway. This intricate process begins with the aromatic amino acid L-phenylalanine. While the complete enzymatic cascade for THSG formation in P. multiflorum has not been fully elucidated, the general pathway for stilbene backbone synthesis is well-established.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

The pivotal step in stilbene synthesis is catalyzed by stilbene synthase (STS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold, resveratrol (3,5,4'-trihydroxystilbene).

It is hypothesized that the final steps in the biosynthesis of THSG involve hydroxylation and glycosylation of the resveratrol backbone. The additional hydroxyl groups at the 2 and 3 positions are likely introduced by cytochrome P450 hydroxylases, a large family of enzymes known for their role in modifying phenolic compounds. The subsequent attachment of a glucose molecule at the 2-O position is catalyzed by a UDP-glycosyltransferase (UGT). The specific isoforms of these enzymes in Polygonum multiflorum are a subject for ongoing research.

Caption: Putative biosynthesis pathway of THSG in Polygonum multiflorum.

Extraction, Isolation, and Quantification of THSG

Extraction and Isolation Workflow

The extraction and isolation of THSG from the tuberous roots of P. multiflorum is a critical step for both research and potential commercial production. The choice of solvent and subsequent purification techniques are paramount for obtaining high-purity THSG.

Step-by-Step Protocol:

-

Preparation of Plant Material: The dried tuberous roots of Polygonum multiflorum are pulverized into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: Ethanol is a commonly employed solvent for the extraction of THSG. A typical procedure involves soaking the powdered plant material in 70-80% ethanol for an extended period, often with agitation to enhance extraction efficiency. Water can also be used, but it may result in a more complex extract.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification by Column Chromatography: The crude extract is subjected to column chromatography for purification. Macroporous resin chromatography is an effective technique for the initial separation of THSG from other components. Further purification can be achieved using silica gel or reversed-phase column chromatography.

-

Final Purification: The fractions containing THSG are collected, and the solvent is evaporated. The final product can be further purified by recrystallization to obtain high-purity THSG.

Caption: A generalized workflow for the extraction and isolation of THSG.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used and validated method for the quantification of THSG in P. multiflorum extracts and biological samples.

Typical HPLC Parameters:

| Parameter | Condition | Source |

| Column | C18 (e.g., ODS Hypersil, 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile - 0.3% Phosphoric Acid (25:75, v/v) | |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Detection Wavelength | 320 nm | |

| Column Temperature | 40°C |

More advanced techniques such as HPLC coupled with mass spectrometry (HPLC-MS) or chemiluminescence detection have also been developed for enhanced sensitivity and specificity.

Pharmacological Activities and Mechanisms of Action

THSG exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development. Its therapeutic potential has been demonstrated in preclinical models of various diseases, including inflammatory conditions, neurodegenerative disorders, cardiovascular diseases, and age-related ailments.

Anti-Inflammatory and Antioxidant Effects

A cornerstone of THSG's therapeutic action is its potent anti-inflammatory and antioxidant properties. It effectively scavenges free radicals and upregulates antioxidant enzymes.

-

Mechanism of Action: THSG has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved through the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and the activation of the AMPK/SIRT1 pathway. By activating the Nrf2 signaling pathway, THSG enhances the expression of antioxidant genes, thereby protecting cells from oxidative damage.

Neuroprotective Effects

THSG has demonstrated significant neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.

-

Mechanism of Action: The neuroprotective activity of THSG is partly mediated by the activation of the PI3K/AKT signaling pathway, which promotes neuronal survival and inhibits apoptosis. In models of Alzheimer's disease, THSG has been shown to reduce the phosphorylation of Tau protein and inhibit neuron apoptosis. It can also mitigate neurotoxicity by protecting dopaminergic neurons.

Cardiovascular Protection

THSG exerts protective effects on the cardiovascular system, with demonstrated benefits in models of atherosclerosis and vascular remodeling.

-

Mechanism of Action: THSG can inhibit signaling pathways associated with smooth muscle cell proliferation and migration, such as the AKT, ERK1/2, and NF-κB pathways. It also induces the expression of endothelial nitric oxide synthase (eNOS), which plays a crucial role in maintaining vascular health.

Anti-Aging Properties

The traditional use of P. multiflorum as an anti-aging herb is substantiated by the pharmacological activities of THSG.

-

Mechanism of Action: THSG has been shown to extend the lifespan in model organisms like C. elegans. Its anti-aging effects are attributed to its ability to reduce oxidative stress, activate the longevity-associated protein SIRT1, and promote the deacetylation of the p53 transcription factor.

Caption: Key signaling pathways modulated by THSG contributing to its pharmacological effects.

Considerations for Drug Development and Future Perspectives

While THSG holds considerable promise as a therapeutic agent, several factors need to be addressed for its successful translation into clinical practice. Pharmacokinetic studies have shown that THSG is distributed to many organs and tissues. However, potential hepatotoxicity associated with high doses or long-term use of P. multiflorum has been reported, although the exact role of THSG in this is still under investigation.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway of THSG in P. multiflorum to enable biotechnological production.

-

Conducting comprehensive preclinical toxicology and pharmacokinetic studies to establish a safe dosage range.

-

Performing well-designed clinical trials to validate the therapeutic efficacy of THSG in various human diseases.

The multifaceted pharmacological profile of this compound, coupled with a deep understanding of its chemistry and biology, positions it as a highly promising lead compound for the development of novel therapeutics for a range of debilitating diseases.

References

-

Wang, M., Dai, W., Gong, M., Fu, Y., Ma, Y., Liu, X., Zhou, Y., & Li, Y. (2022). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside. Frontiers in Pharmacology, 12, 814725. [Link]

-

Wang, M., Dai, W., Gong, M., Fu, Y., Ma, Y., Liu, X., Zhou, Y., & Li, Y. (2022). A review of pharmacology, toxicity and pharmacokinetics of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside. PubMed, 35046788. [Link]

-

Lin, L., Ni, B., Lin, H., Zhang, M., Li, X., Yin, X., Qu, C., & Ni, J. (2015). Traditional usages, botany, phytochemistry, pharmacology and toxicology of Polygonum multiflorum Thunb.: a review. Journal of Ethnopharmacology, 159, 158–186. [Link]

-

Chan, Y. C., Cheng, F. C., & Wang, M. F. (2013). Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments. Oxidative Medicine and Cellular Longevity, 2013, 245207. [Link]

-

Chan, Y. C., Cheng, F. C., & Wang, M. F. (2013). Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments. ResearchGate. [Link]

-

Lin, L., Ni, B., Lin, H., Zhang, M., Li, X., Yin, X., Qu, C., & Ni, J. (2015). Traditional usages, botany, phytochemistry, pharmacology and toxicology of Polygonum multiflorum Thunb.: a review. ResearchGate. [Link]

-

Lin, L., Ni, B., Lin, H., Zhang, M., Li, X., Yin, X., Qu, C., & Ni, J. (2015). Traditional usages, botany, phytochemistry, pharmacology and toxicology of Polygonum multiflorum Thunb.: a review. PubMed, 25234463. [Link]

-

Liao, W., Huang, Y., Chen, Y., Chen, Z., & Chen, L. (2024). 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) from Polygonum multiflorum Thunb.: A Systematic Review on Anti-Aging. Molecules, 29(10), 2279. [Link]

-

Chin, Y. T., Lin, Y. C., & Fu, E. (2022). 2,3,5,4′-Tetrahydroxystilbene-2-O-β-glucoside Attenuates Reactive Oxygen Species-Dependent Inflammation and Apoptosis in Porphyromonas gingivalis-Infected Brain Endothelial Cells. Antioxidants, 11(4), 726. [Link]

-

Anonymous. (n.d.). The process of extracting 2,3,5,4' - tetrahydroxystilbene - 2 - O - β - D - glucoside from Polygonum multiflorum Thunb. extract. LinkedIn. [Link]

-

Zhang, S., Zhou, J., & Han, L. (2012). 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glycoside biosynthesis by suspension cells cultures of Polygonum multiflorum Thunb and production enhancement by methyl jasmonate and salicylic acid. PubMed, 22357320. [Link]

-

Riaz, M., & Rahman, N. U. (2018). Review of clinical studies of Polygonum multiflorum Thunb. and its isolated bioactive compounds. Pharmacognosy Research, 10(1), 1–13. [Link]

-

Feng, L., He, X., Wang, F., & Li, Y. (2022). Hepatic Effect of 2,3,5,4'-tetrahydroxystilbene-2-O- β-D-glucoside, the Signature Component of Traditional Chinese Medicine Heshouwu: Advances and Prospects. PubMed, 35263152. [Link]

-

Anonymous. (2020). Polygonum Multiflorum. LiverTox - NCBI Bookshelf. [Link]

-

Zhang, B., Wang, D. Q., Yuan, D. M., Yuan, Z. Y., & Wang, Y. J. (2016). Tetrahydroxystilbene glucoside isolated from Polygonum multiflorum Thunb. demonstrates osteoblast differentiation promoting activity. Experimental and Therapeutic Medicine, 12(4), 2335–2341. [Link]

-

Qian, J., Hou, M., Wu, X., Dai, C., Sun, J., & Dong, L. (2020). A review on the extraction, purification, detection, and pharmacological effects of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glucoside from Polygonum multiflorum. PubMed, 32007823. [Link]

-

Anonymous. (n.d.). 2,3,5,4'-Tetrahydroxystilbene 2-O-beta-D-glucoside. PubChem. [Link]

-

Anonymous. (n.d.). Determination of 2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside in the traditional Chinese preparation by high performance liquid chromatography with chemiluminescence detection. ResearchGate. [Link]

-

Zhang, S., Zhou, J., & Han, L. (2012). 2,3,5,4′- Tetrahydroxystilbene-2-O-β-D-glycoside Biosynthesis by Suspension Cells Cultures of Polygonum multiflorum Thunb and Production Enhancement by Methyl Jasmonate and Salicylic Acid. ResearchGate. [Link]

- Li, Y., Chen, M., & Liu, X. (2022). A Systematic Strategy for the Characterization of 2,3,5,4'-Tetrahydroxystilbene-2- O-β-d-glucoside Metabolites In Vivo by Ultrahigh Performance

An In-Depth Technical Guide to 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG): Chemical Structure, Properties, and Bioactivities

Introduction: Unveiling a Potent Polyphenol from Traditional Medicine

2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside, commonly referred to as THSG, is a prominent water-soluble, bioactive stilbenoid isolated from the dried tuberous root of Polygonum multiflorum Thunb. (He-shou-wu).[1] This traditional Chinese medicinal herb has been historically utilized for its rejuvenating and longevity-promoting properties.[1][2] THSG is considered the principal active and unique ingredient of Polygonum multiflorum, serving as a key quality marker for this botanical drug in the Chinese Pharmacopoeia.[1][3] Structurally similar to resveratrol, THSG possesses a β-D-glucoside moiety which significantly influences its bioavailability and biological activities.[2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse pharmacological activities of THSG. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. We will delve into its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective mechanisms, supported by detailed experimental protocols and pathway visualizations.

Part 1: Chemical Identity and Physicochemical Characteristics

THSG is a polyhydroxy stilbene compound with the chemical formula C₂₀H₂₂O₉ and a molecular weight of 406.38 g/mol .[1][4][5] It typically presents as a white to light yellow amorphous powder.[1]

Chemical Structure

The structure of THSG consists of a trans-stilbene backbone substituted with four hydroxyl groups at positions 2, 3, 5, and 4'. A β-D-glucoside is attached to the hydroxyl group at the 2-position.[4]

Figure 1. Chemical structure of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).

Figure 1. Chemical structure of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).

Physicochemical Properties

A summary of the key physicochemical properties of THSG is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂O₉ | [1][4][5] |

| Molecular Weight | 406.38 g/mol | [1][4][5] |

| Appearance | White to light yellow amorphous powder | [1] |

| Melting Point | 142 °C (with decomposition) | [6] |

| Solubility | Soluble in Methanol, Ethanol, Water, Acetone, DMSO, and Acetonitrile. | [7][8] |

| Stability | Unstable in alkaline and irradiation conditions. Maximum stability at pH 1.5. Degradation follows first-order kinetics and is dependent on pH, temperature, and irradiation. | [9] |

| UV-Vis Absorption Maxima | Approximately 320 nm in methanol/water or ethanol/water mixtures. | [1][9] |

Spectroscopic Data Interpretation:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the identification of THSG. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Fragmentation via MS/MS typically involves the loss of the glucose moiety (162 Da).[10]

Part 2: Pharmacological Properties and Mechanisms of Action

THSG exhibits a wide array of pharmacological activities, making it a compound of significant interest for therapeutic development. Its biological effects are largely attributed to its potent antioxidant and anti-inflammatory properties, which underpin its protective actions in various disease models.

Antioxidant Activity

The antioxidant capacity of THSG is a cornerstone of its therapeutic potential. It acts through multiple mechanisms to counteract oxidative stress.

Mechanism of Action:

-

Direct Radical Scavenging: THSG can directly scavenge various free radicals, including reactive oxygen species (ROS).[2] This activity is attributed to the presence of multiple hydroxyl groups on the stilbene ring, which can donate hydrogen atoms to neutralize free radicals.[2]

-

Activation of the Nrf2 Pathway: A key indirect antioxidant mechanism of THSG is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7][13] Oxidative stress or electrophilic compounds like THSG can modify cysteine residues on Keap1, leading to the dissociation of Nrf2.[7][13] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase.[7][11][12]

Sources

- 1. Investigating the enhancing effects of traditional processing on the pharmacological and electrochemical functions of <i>Polygonum multiflorum</i> using THSG as a key marker - Journal of King Saud University - Science [jksus.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. tautobiotech.com [tautobiotech.com]

- 5. Pharmacokinetics of 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside in rat using ultra-performance LC-quadrupole TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quality assessment on Polygoni Multiflori Caulis using HPLC/UV/MS combined with principle component analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (THSG)

Abstract: 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (THSG) is the primary bioactive constituent of Polygonum multiflorum, a plant with a rich history in traditional medicine.[1] Its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, have made it a subject of intense scientific scrutiny.[1][2] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and optimizing production for therapeutic use. This guide provides a comprehensive overview of the THSG biosynthetic pathway, from foundational phenylpropanoid metabolism to the terminal glycosylation step. It integrates current molecular evidence with practical methodologies for pathway analysis, offering a technical resource for researchers in natural product chemistry, plant science, and drug development.

Chapter 1: The Phenylpropanoid Foundation: Forging the Core Precursors

The journey to THSG begins within the central metabolic network of plants, specifically the shikimate and phenylpropanoid pathways. These interconnected routes are responsible for producing a vast array of phenolic compounds from aromatic amino acids.[3][4]

The synthesis of the primary stilbene precursor, p-coumaroyl-CoA, is a three-step enzymatic cascade originating from L-phenylalanine.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway, diverting carbon flux from primary metabolism into the synthesis of thousands of specialized metabolites.[3]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para-position of the phenyl ring to yield p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. This activated molecule is now primed for entry into various downstream pathways, including flavonoid and stilbenoid synthesis.[5][6]

Chapter 2: The Stilbene Synthase Crossroads: Committing to the Stilbenoid Scaffold

The molecule p-coumaroyl-CoA stands at a critical metabolic branch point. Its fate is determined by competition between two key type III polyketide synthase enzymes: Chalcone Synthase (CHS) and Stilbene Synthase (STS).[7][8]

-

Chalcone Synthase (CHS): Leads to the biosynthesis of flavonoids, a ubiquitous class of plant secondary metabolites.

-

Stilbene Synthase (STS): Directs the pathway toward stilbenoids. STS catalyzes the iterative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.[9][10] This reaction forms a linear tetraketide intermediate, which STS then cyclizes via an intramolecular aldol condensation to form the characteristic C6-C2-C6 backbone of stilbenes, yielding trans-resveratrol (3,5,4'-trihydroxystilbene) as a primary product.[11][12]

The expression of STS is restricted to a limited number of plant species and is often induced by biotic or abiotic stresses, positioning stilbenes as key defense compounds or phytoalexins.[8][13] The presence and activity of STS versus CHS is a determining factor for whether a plant produces stilbenoids, flavonoids, or both.

Chapter 3: Tailoring the Core: The Path to THSG

The canonical product of STS is resveratrol. However, the aglycone of THSG is 2,3,5,4'-tetrahydroxystilbene, which contains an additional hydroxyl group at the C-2 position compared to resveratrol. The precise enzymatic steps leading from resveratrol to the final THSG molecule are not fully elucidated but can be proposed based on common mechanisms in plant secondary metabolism.

The Putative Hydroxylation Step

The introduction of the hydroxyl group at the C-2 position of the resveratrol backbone is likely catalyzed by a region-specific hydroxylase. In plant metabolic pathways, such modifications are frequently carried out by cytochrome P450 monooxygenases (CYPs) .[6] It is therefore postulated that a "resveratrol 2-hydroxylase" enzyme, likely a specific CYP, modifies the resveratrol scaffold to produce the 2,3,5,4'-tetrahydroxystilbene aglycone. The identification and characterization of this specific enzyme in P. multiflorum remains a key area for future research.

The Terminal Glucosylation

Glycosylation is a crucial final modification that enhances the solubility, stability, and bioavailability of secondary metabolites.[14] The attachment of a glucose moiety to the 2-hydroxyl group of the aglycone is catalyzed by a UDP-glycosyltransferase (UGT) .[15] This enzyme transfers glucose from an activated sugar donor, UDP-glucose, to the stilbene acceptor.

Reaction: 2,3,5,4'-tetrahydroxystilbene + UDP-glucose → 2,3,5,4'-THSG + UDP

While a specific UGT responsible for this reaction in P. multiflorum has not been definitively isolated and characterized, its existence is inferred from the high accumulation of THSG in the plant.[16] The cloning of a polyketide synthase gene (FmPKS) from Fallopia multiflora (a synonym for P. multiflorum) that strongly correlates with THSG accumulation provides evidence for the stilbene backbone's synthesis in this plant, though the subsequent modifying enzymes await discovery.[16]

Chapter 4: Regulation and Elicitation of THSG Biosynthesis

The production of THSG is not static; it is a highly regulated process influenced by developmental cues and environmental stimuli. The expression of key biosynthetic genes, particularly PAL and STS, is often transcriptionally controlled.[17]

Studies have shown that applying external elicitors can significantly enhance the production of stilbenoids.

-

Methyl Jasmonate (MeJA) and Salicylic Acid (SA): These plant hormones are key signaling molecules in defense responses. Application of MeJA and SA to P. multiflorum cell cultures has been shown to dramatically increase THSG accumulation.[18]

-

Abiotic Stress: Factors like UV radiation and temperature stress can also induce the expression of stilbene biosynthetic genes, leading to higher yields of the final products.[6][7]

This responsiveness provides a powerful tool for researchers and producers to manipulate the pathway and maximize the yield of THSG in both whole plants and cell culture systems.

| Elicitor | Concentration | Fold Increase in THSG | Source |

| Methyl Jasmonate (MeJA) | 100 µmol/L | ~2.6x | [18] |

| Salicylic Acid (SA) | 150 µmol/L | ~1.6x | [18] |

| UV-C Irradiation | Varies | Upregulation of STS genes | [6][7] |

Chapter 5: Methodologies for Pathway Investigation

Validating and characterizing the THSG biosynthetic pathway requires a multi-faceted experimental approach combining enzymology, analytical chemistry, and molecular biology.

Experimental Protocols

This protocol measures the in vitro activity of STS by quantifying the formation of resveratrol from its substrates.

-

Protein Extraction: Homogenize plant tissue (e.g., P. multiflorum roots or elicited cell cultures) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM DTT). Centrifuge to pellet debris and collect the supernatant containing crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 µL protein extract

-

10 µL of 10 mM p-coumaroyl-CoA

-

10 µL of 20 mM [2-¹⁴C]-malonyl-CoA (for radiometric detection) or unlabeled malonyl-CoA (for LC-MS detection)

-

Reaction buffer to a final volume of 200 µL.

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Reaction Quenching & Extraction: Stop the reaction by adding 20 µL of 20% HCl. Extract the stilbene products by adding 400 µL of ethyl acetate and vortexing vigorously.

-

Analysis: Centrifuge to separate phases. Evaporate the upper ethyl acetate phase to dryness and resuspend in a suitable solvent (e.g., methanol). Analyze the product (resveratrol) using HPLC with UV or radiometric detection, or by LC-MS.[19]

This modern, luminescence-based assay provides a high-throughput method for measuring UGT activity by quantifying the UDP product.[20][21][22]

-

Protein Source: Use a crude protein extract (as prepared in Protocol 1) or a purified recombinant UGT enzyme.

-

UGT Reaction: Set up the reaction in a white, opaque 96-well plate:

-

5 µL protein sample

-

5 µL of 4 mM 2,3,5,4'-tetrahydroxystilbene (aglycone substrate)

-

5 µL of 4 mM UDP-glucose

-

10 µL UGT assay buffer

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

UDP Detection: Add 25 µL of UDP-Glo™ Detection Reagent to each well. This reagent converts the UDP produced into ATP, which drives a luciferase reaction.

-

Measurement: Incubate for an additional 60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.[23]

-

Quantification: Determine the amount of UDP produced by comparing the signal to a UDP standard curve.

This protocol describes the extraction and quantification of THSG from plant material.

-

Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

-

Extraction: Extract 100 mg of powder with 10 mL of 70% methanol using ultrasonication for 30 minutes. Centrifuge and collect the supernatant.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[24]

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[24]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to ~320 nm (the absorbance maximum for stilbenes).

-

Injection Volume: 10 µL.

-

-

Quantification: Create a standard curve using a certified THSG reference standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Integrated Workflow for Pathway Elucidation

Sources

- 1. Frontiers | A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside [frontiersin.org]

- 2. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Stilbene Synthase Family in Arachis: A Genome-Wide Study and Functional Characterization in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uregina.ca [uregina.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. Purification and properties of a stilbene synthase from induced cell suspension cultures of peanut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 22. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

- 23. UDP-Glo™ Glycosyltransferase Assay [promega.jp]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacological Properties of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG)

Abstract

2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), a principal bioactive polyphenol isolated from the traditional Chinese medicinal herb Polygonum multiflorum Thunb., has garnered significant scientific attention for its extensive pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of THSG, delving into its core mechanisms of action across various biological systems. We will explore its potent antioxidant, anti-inflammatory, neuroprotective, cardiovascular protective, and anti-aging effects. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the signaling pathways modulated by THSG and providing detailed experimental protocols to investigate its therapeutic potential.

Introduction: The Emergence of a Promising Therapeutic Agent

Polygonum multiflorum Thunb. (He-shou-wu) has a long-standing history in traditional medicine, revered for its purported "rejuvenating and prolonging life" properties.[1][2] Modern pharmacological research has identified THSG as a key active component responsible for many of these therapeutic effects.[1][2][3] Structurally similar to resveratrol but with a glucose moiety, THSG exhibits unique pharmacokinetic and pharmacodynamic profiles.[4] Its pleiotropic effects stem from its ability to modulate a complex network of signaling pathways, making it a compelling candidate for the development of novel therapeutics for a range of chronic and age-related diseases.[1][2][5]

Core Pharmacological Properties and Underlying Mechanisms

THSG's therapeutic potential is broad, with significant activities demonstrated in several key areas. This section will dissect these properties and the intricate molecular pathways through which THSG exerts its effects.

Potent Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. THSG has demonstrated remarkable antioxidant and free radical scavenging activities, in some cases even stronger than resveratrol.[4]

Mechanism of Action:

THSG's antioxidant effects are mediated through two primary mechanisms:

-

Direct Radical Scavenging: The chemical structure of THSG, with its multiple hydroxyl groups, allows it to directly donate hydrogen atoms to neutralize free radicals such as superoxide anions and hydroxyl radicals.[4]

-

Upregulation of Endogenous Antioxidant Systems: THSG activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[6]

Signaling Pathway: THSG and the Nrf2 Antioxidant Response

Caption: THSG promotes the dissociation of Nrf2 from Keap1, leading to Nrf2 nuclear translocation and activation of antioxidant enzyme expression.

Broad-Spectrum Anti-inflammatory Effects

Chronic inflammation is a hallmark of many debilitating conditions, including cardiovascular diseases, neurodegenerative disorders, and arthritis. THSG exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory pathways.

Mechanism of Action:

THSG's anti-inflammatory effects are primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[7] THSG has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[7][8] Additionally, THSG can modulate the p38 mitogen-activated protein kinase (MAPK) pathway, which is also involved in the inflammatory response.[7]

Signaling Pathway: THSG's Inhibition of NF-κB

Caption: THSG inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation and activation of pro-inflammatory genes.

Neuroprotective Efficacy

THSG has emerged as a promising neuroprotective agent, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke.[1][3][4]

Mechanism of Action:

The neuroprotective effects of THSG are multifactorial and involve:

-

Anti-apoptotic Effects: THSG modulates the expression of Bcl-2 family proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax, thereby inhibiting the caspase cascade.[1][4][9]

-

PI3K/Akt Pathway Activation: THSG activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial pathway for promoting cell survival and inhibiting apoptosis.[1][3][10]

-

Mitochondrial Protection: THSG enhances mitochondrial function and biogenesis, in part through the AMP-activated protein kinase (AMPK)/PTEN-induced kinase 1 (PINK1)/Parkin pathway, and reduces mitochondrial-mediated oxidative stress.[9]

-

Modulation of Neurotransmitter Systems: In models of chronic inflammatory pain, THSG has been shown to suppress the up-regulation of GluN2B-containing NMDA receptors in the anterior cingulate cortex.[8]

Signaling Pathway: THSG's Pro-Survival Signaling in Neurons

Caption: THSG activates the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins and the inhibition of pro-apoptotic factors, ultimately promoting neuronal survival.

Cardiovascular Protection

THSG exerts significant protective effects on the cardiovascular system, addressing multiple aspects of cardiovascular disease pathology.[1][5]

Mechanism of Action:

-

Endothelial Function Improvement: THSG promotes the production of nitric oxide (NO) by upregulating endothelial nitric oxide synthase (eNOS), which is crucial for vasodilation and maintaining vascular health.[1][11]

-

Anti-atherosclerotic Effects: THSG helps to reduce hyperlipidemia and prevent lipid peroxidation, key steps in the development of atherosclerosis.[3][12] It also modulates the expression of adhesion molecules, reducing the recruitment of inflammatory cells to the vessel wall.[11]

-

Cardiac Remodeling Attenuation: In models of cardiac hypertrophy and fibrosis, THSG has been shown to attenuate pathological remodeling.[4][5]

-

Anti-platelet Activity: THSG can inhibit platelet aggregation, secretion, and spreading, suggesting a potential role in preventing thromboembolic disorders.[13]

Anti-Aging and Metabolic Regulation

The traditional use of Polygonum multiflorum as an anti-aging tonic is supported by modern research on THSG, which has been shown to influence key longevity pathways.[1][9]

Mechanism of Action:

-

SIRT1 and AMPK Activation: THSG is a potent activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging.[1] SIRT1 activation is often linked with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][14][[“]][[“]] The interplay between SIRT1 and AMPK is crucial for mediating the beneficial metabolic effects of interventions like caloric restriction.[[“]][[“]]

-

Mitochondrial Biogenesis: Through the activation of the AMPK/SIRT1/PGC-1α pathway, THSG promotes mitochondrial biogenesis, leading to improved mitochondrial function and energy metabolism.[4][17]

-